Anticancer agent 196

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

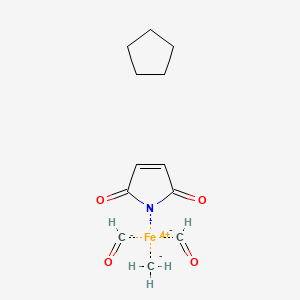

C12H17FeNO4 |

|---|---|

分子量 |

295.11 g/mol |

IUPAC名 |

carbanide;cyclopentane;iron(4+);methanone;pyrrol-1-ide-2,5-dione |

InChI |

InChI=1S/C5H10.C4H3NO2.2CHO.CH3.Fe/c1-2-4-5-3-1;6-3-1-2-4(7)5-3;2*1-2;;/h1-5H2;1-2H,(H,5,6,7);2*1H;1H3;/q;;3*-1;+4/p-1 |

InChIキー |

WGUCCRSDLAZYFQ-UHFFFAOYSA-M |

正規SMILES |

[CH3-].[CH-]=O.[CH-]=O.C1CCCC1.C1=CC(=O)[N-]C1=O.[Fe+4] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anticancer Agent 196

The designation "Anticancer agent 196" is not unique to a single molecule and has been used to refer to several distinct investigational and approved therapeutic agents. This guide provides a comprehensive overview of the core mechanisms of action for the prominent compounds identified under this nomenclature: Acalabrutinib (ACP-196), Darovasertib (IDE196), and a lesser-characterized molecule, "Anticanceragent 196 (compound 1)". Each agent possesses a unique pharmacological profile, targeting different signaling pathways implicated in carcinogenesis.

Acalabrutinib (ACP-196): A Selective Bruton's Tyrosine Kinase (BTK) Inhibitor

Acalabrutinib, also known as ACP-196, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that has received FDA approval for the treatment of certain B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] Its mechanism centers on the irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][3]

Core Mechanism of Action

Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[1] BTK is an essential component of the BCR signaling pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[2] In malignant B-cells, this pathway is often hyperactive.[1] By blocking BTK, acalabrutinib effectively disrupts this signaling cascade, which in turn inhibits the proliferation of malignant B-cells and induces apoptosis (programmed cell death).[1]

A key feature of acalabrutinib is its high selectivity for BTK with minimal off-target activity against other kinases, such as ITK, EGFR, ERBB2, ERBB4, and JAK3.[2][3] This improved target specificity is believed to contribute to a more favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for Acalabrutinib's potency, selectivity, and clinical efficacy.

Table 1: In Vitro Potency and Selectivity of Acalabrutinib

| Target | Assay Type | IC50 / EC50 | Selectivity vs. Other Kinases | Reference |

| Purified BTK | Kinase Inhibition Assay | 3 nM (IC50) | 323-fold over ITK, 94-fold over TXK, 19-fold over BMX, 9-fold over TEC | [3][4] |

| CD19+ B cells in whole blood | CD69 Expression (FACS) | 8 nM (EC50) | No activity against EGFR | [3] |

| Primary human CLL cells | Apoptosis Assay | Active at 1-3 µM | - | [5] |

Table 2: Clinical Efficacy of Acalabrutinib in Relapsed CLL

| Efficacy Endpoint | Patient Population | Result | Median Follow-up | Reference |

| Overall Response Rate | Relapsed CLL | 95% | 14.3 months | [6] |

| Partial Response | Relapsed CLL | 85% | 14.3 months | [6] |

| Partial Response with Lymphocytosis | Relapsed CLL | 10% | 14.3 months | [6] |

| Overall Response in del(17)(p13.1) | Relapsed CLL | 100% | 14.3 months | [6] |

Experimental Protocols

1.3.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of acalabrutinib against purified BTK and other kinases.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a reaction buffer.

-

Acalabrutinib is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or through radioisotope labeling (e.g., [γ-³²P]ATP).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

1.3.2. Whole Blood CD69 B-cell Activation Assay

-

Objective: To measure the functional inhibition of BTK in a cellular context.

-

Methodology:

-

Human whole blood is collected from healthy donors.

-

The blood is pre-incubated with varying concentrations of acalabrutinib for 1 hour.[4]

-

B-cell activation is stimulated by adding an anti-IgM antibody, which cross-links the B-cell receptor.

-

The samples are incubated for 18 hours to allow for the upregulation of the activation marker CD69 on the surface of B-cells.[4]

-

Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69.

-

The percentage of CD69-positive B-cells is quantified using flow cytometry.

-

The EC50 value is determined from the dose-response curve of acalabrutinib concentration versus CD69 expression.

-

Visualizations

Caption: Acalabrutinib (ACP-196) inhibits BTK, a key kinase in the BCR signaling pathway.

Caption: Workflow for assessing apoptosis in CLL cells treated with Acalabrutinib.

Darovasertib (IDE196): A Protein Kinase C (PKC) Inhibitor

Darovasertib, also known as IDE196, is an investigational, first-in-class, oral small-molecule inhibitor of protein kinase C (PKC).[7][8] It is primarily being developed for the treatment of uveal melanoma, a rare eye cancer where approximately 90% of patients have mutations in GNAQ or GNA11 (GNAQ/11) genes.[9][10]

Core Mechanism of Action

Mutations in GNAQ and GNA11 lead to the constitutive activation of the Gαq signaling pathway, which in turn activates phospholipase C (PLCβ) and subsequently, protein kinase C (PKC).[11] The overactive PKC then drives downstream signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade (RAS/RAF/MEK/ERK), promoting tumor cell proliferation and survival.[8][11] Darovasertib is a potent inhibitor of both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[8][11] By inhibiting PKC, darovasertib blocks this oncogenic signaling cascade.[12] Recent studies also suggest that darovasertib acts as a dual inhibitor of both PKC and PKN/PRK, another kinase family downstream of the Gαq-RhoA signaling axis, which may explain its potent activity in uveal melanoma.[13]

Quantitative Data

The following table summarizes the clinical efficacy data for Darovasertib, primarily in combination with the cMET inhibitor, crizotinib.

Table 3: Clinical Efficacy of Darovasertib and Crizotinib in Metastatic Uveal Melanoma (mUM)

| Patient Population | Treatment Line | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| mUM | First-Line (n=20) | 45% | 90% | ~7 months | [14] |

| mUM | Any-Line (n=63) | 30% | 87% | ~7 months | [14] |

| mUM with Hepatic-Only Disease | First- and Any-Line (n=20) | 35% | 100% | ~11 months | [14] |

| mUM | First-Line (n=8) | 50% | - | >5 months | [15] |

Experimental Protocols

2.3.1. Phase 2/3 Clinical Trial Protocol (e.g., NCT05987332)

-

Objective: To evaluate the efficacy and safety of darovasertib in combination with crizotinib compared to investigator's choice of standard treatment in patients with metastatic uveal melanoma.[16][17]

-

Study Design: A multi-stage, open-label, randomized Phase 2/3 study.[17][18]

-

Inclusion Criteria:

-

Treatment Arms:

-

Primary Endpoints:

-

Phase 2: Progression-Free Survival (PFS).

-

Phase 3: Overall Survival (OS).[19]

-

-

Assessments: Tumor response is evaluated by imaging scans at regular intervals, and safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.

Visualizations

Caption: Darovasertib (IDE196) inhibits PKC in the GNAQ/11 signaling pathway in uveal melanoma.

Caption: Workflow for a randomized clinical trial of Darovasertib in metastatic uveal melanoma.

Anticanceragent 196 (compound 1)

This designation refers to a compound with limited publicly available data, primarily from chemical suppliers.[20][21]

Core Mechanism of Action

"Anticanceragent 196 (compound 1)" is reported to exhibit cytotoxic effects against cancer cell lines and to induce DNA damage.[20][21] At concentrations between 5-50 µM, it was shown to cause DNA damage in HL-60 cells over a 2-hour period, with 50 µM inducing 25% DNA damage.[21] The precise mechanism by which it induces DNA damage is not detailed in the available information. Its molecular formula, C11H7FeNO4, suggests it is an organometallic iron-containing compound.[21]

Quantitative Data

Table 4: In Vitro Cytotoxicity of Anticanceragent 196 (compound 1)

| Cell Line | Cancer Type | IC50 | Reference |

| HL-60 | Promyelocytic Leukemia | 7.69 µM | [20][21] |

| A549 | Lung Carcinoma | 54.2 µM | [20][21] |

Experimental Protocols

3.3.1. DNA Damage Assay (General Protocol)

-

Objective: To quantify the extent of DNA damage induced by a compound.

-

Methodology (e.g., Comet Assay):

-

HL-60 cells are treated with "Anticanceragent 196 (compound 1)" at various concentrations (e.g., 5-50 µM) for a specified time (e.g., 2 hours).[21]

-

Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and expose single- and double-strand breaks.

-

Electrophoresis is performed, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

The DNA is stained with a fluorescent dye (e.g., SYBR Green), and images are captured using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

-

Visualizations

Caption: Proposed mechanism of action for Anticanceragent 196 (compound 1).

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. haematologica.org [haematologica.org]

- 6. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]

- 7. drughunter.com [drughunter.com]

- 8. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDEAYA Biosciences Announces Phase 2 Expansion of Darovasertib and Crizotinib Combination in GNAQ/11 Metastatic Cutaneous Melanoma [prnewswire.com]

- 10. ir.ideayabio.com [ir.ideayabio.com]

- 11. researchgate.net [researchgate.net]

- 12. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 13. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. targetedonc.com [targetedonc.com]

- 16. mskcc.org [mskcc.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. uclahealth.org [uclahealth.org]

- 19. euclinicaltrials.eu [euclinicaltrials.eu]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Anticancer agent 196_TargetMol [targetmol.com]

An In-depth Technical Guide to Anticancer Compounds from Streptomyces sp. Strain 196

This technical guide provides a comprehensive overview of the anticancer compounds produced by Streptomyces sp. strain 196, targeting researchers, scientists, and drug development professionals. The document details the identified bioactive molecules, their quantitative cytotoxic effects, the experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their anticancer activities.

Bioactive Anticancer Compounds from Streptomyces sp. Strain 196

Streptomyces sp. strain 196, an actinomycete isolated from agricultural soil, has been identified as a producer of several secondary metabolites with notable anticancer potential. The primary anticancer compounds identified from this strain are:

-

K-252-C Aglycone (Staurosporine Aglycone): An indolocarbazole alkaloid known for its protein kinase inhibitory activity.

-

Decoyinine (Angustmycin A): An adenosine analog that acts as an inhibitor of GMP synthetase.

-

Cycloheximide: A glutarimide antibiotic that inhibits protein synthesis.

A crude extract from Streptomyces sp. strain 196 has demonstrated significant cytotoxic effects against the human lung cancer cell line A549, with 28% cell viability observed at a concentration of 0.15 mg/mL after 24 hours of incubation. Notably, the extract showed no significant cytotoxicity against the normal human lung cell line WI-38, suggesting a degree of selectivity towards cancer cells.

Quantitative Data on Anticancer Activity

The following tables summarize the available quantitative data on the cytotoxic activity of the compounds identified in Streptomyces sp. strain 196 and related analogs. It is important to note that specific IC50 values for the pure compounds isolated directly from strain 196 are not extensively reported in the literature; therefore, data from studies on these compounds from other sources are included for reference.

Table 1: Cytotoxicity of Crude Extract from Streptomyces sp. Strain 196

| Cell Line | Concentration | Incubation Time | % Cell Viability |

| A549 (Human Lung Carcinoma) | 0.15 mg/mL | 24 hours | 28% |

| WI-38 (Normal Human Lung Fibroblast) | Not specified | Not specified | No significant reduction |

Table 2: IC50 Values of Indolocarbazole Alkaloids (K-252c and related compounds)

| Compound | Cell Line | IC50 Value |

| K-252c | K562 (Human Myelogenous Leukemia) | Moderate cytotoxicity (exact value not specified) |

| Arcyriaflavin A | K562 (Human Myelogenous Leukemia) | Moderate cytotoxicity (exact value not specified) |

| 12-N-methyl-k252c | Not specified | 3.52 µM |

Table 3: Cytotoxicity Data for Cycloheximide

| Cell Line | Treatment | Effect |

| COLO 205 (Human Colorectal Adenocarcinoma) | 5 µg/mL Cycloheximide + 10 ng/mL TNF-α | Time-dependent cell death |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation, characterization, and anticancer evaluation of compounds from Streptomyces sp. strain 196.

Isolation and Purification of Bioactive Compounds

The following is a general protocol for the isolation and purification of secondary metabolites from Streptomyces.

-

Fermentation: Inoculate a suitable production medium (e.g., ISP2 broth) with a spore suspension of Streptomyces sp. strain 196. Incubate the culture for 7-10 days at 28-30°C with shaking (180-200 rpm).

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation (e.g., 5000 rpm for 15 minutes).

-

Extract the supernatant twice with an equal volume of ethyl acetate by vigorous shaking.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the compounds based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution system (e.g., water-acetonitrile or water-methanol) to isolate the pure compounds.[1][2]

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (crude extract or pure compounds) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations of Signaling Pathways and Workflows

Experimental Workflow

Caption: Experimental workflow for the isolation, identification, and anticancer evaluation of compounds.

Signaling Pathways

Cycloheximide, a protein synthesis inhibitor, can induce apoptosis through various mechanisms, including the intrinsic mitochondrial pathway and by sensitizing cells to death receptor-mediated apoptosis.

Caption: Cycloheximide-induced apoptosis involves both intrinsic and extrinsic pathway sensitization.

K-252c and related indolocarbazoles are potent inhibitors of a wide range of protein kinases. Their pro-apoptotic effects are often mediated through the inhibition of survival signaling pathways and the activation of stress-activated pathways.

Caption: K-252c induces apoptosis through broad-spectrum kinase inhibition.

Decoyinine's primary mechanism of action is the inhibition of GMP synthetase, leading to a depletion of guanine nucleotides, which are essential for DNA and RNA synthesis and cellular signaling.

Caption: Decoyinine exerts its anticancer effect by inhibiting GMP synthetase, leading to GTP depletion.

Conclusion

Streptomyces sp. strain 196 is a promising source of bioactive compounds with significant anticancer potential. The identified compounds—K-252-C aglycone, decoyinine, and cycloheximide—act through distinct and well-characterized mechanisms to inhibit cancer cell growth and induce apoptosis. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including more extensive in vitro and in vivo studies to determine their specific IC50 values against a broader range of cancer cell lines and to further investigate their signaling pathways. The development of optimized fermentation and purification protocols will be crucial for the large-scale production of these valuable secondary metabolites for preclinical and clinical evaluation.

References

A Technical Guide to the Discovery and Synthesis of Anticancer Agent ACP-196 (Acalabrutinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly advanced by the development of specific enzyme inhibitors. Among these, inhibitors of Bruton's tyrosine kinase (BTK) have emerged as a cornerstone in the treatment of B-cell malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of the potent and selective second-generation BTK inhibitor, ACP-196, also known as Acalabrutinib.

Initially, the designation "Anticancer Agent 196" was found to be associated with multiple investigational compounds, including the pan-PKC inhibitor Darovasertib (NVP-LXS196) and the DNA minor groove binder Brostallicin (PNU-166196). However, due to the extensive body of research and its clinical significance, this guide will focus on Acalabrutinib (ACP-196), a rationally designed successor to the first-in-class BTK inhibitor, ibrutinib. Acalabrutinib was developed to improve upon the selectivity profile of ibrutinib, thereby minimizing off-target effects and associated toxicities.[1]

Acalabrutinib is an orally available, irreversible inhibitor of BTK that covalently binds to the Cys481 residue in the ATP-binding pocket of the enzyme.[2][3][4][5] This action effectively blocks the B-cell antigen receptor (BCR) signaling pathway, which is a critical driver of proliferation and survival in many B-cell cancers.[1][6] This guide will detail the quantitative aspects of its inhibitory activity, provide comprehensive experimental protocols for its evaluation, and visualize the key pathways and workflows involved in its characterization.

Quantitative Data Presentation

The enhanced selectivity of Acalabrutinib is a key differentiator from first-generation BTK inhibitors. The following tables summarize the quantitative data regarding its inhibitory activity and selectivity against various kinases.

Table 1: In Vitro Inhibitory Activity of Acalabrutinib (ACP-196)

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| BTK | 3 | Biochemical | [6] |

| BTK | 5.1 | Biochemical | [3] |

| BMX | <100 | Biochemical | [3] |

| TEC | <100 | Biochemical | [3] |

| ERBB4 | <100 | Biochemical | [3] |

Table 2: Selectivity Profile of Acalabrutinib (ACP-196) Compared to Ibrutinib

| Kinase Family | Acalabrutinib Selectivity (fold over BTK) | Ibrutinib Selectivity (fold over BTK) | Reference |

| TEC Kinase Family | [2] | ||

| - ITK | 323 | - | [2] |

| - TXK | 94 | - | [2] |

| - BMX | 19 | - | [2] |

| - TEC | 9 | - | [2] |

| EGFR | No activity | Inhibited | [2][6] |

Synthesis of Acalabrutinib (ACP-196)

Several synthetic routes for Acalabrutinib have been reported. A representative synthesis is described below, which involves the construction of the core imidazo[1,5-a]pyrazine ring system, followed by Suzuki coupling and final amidation.

Experimental Protocol: Synthesis of Acalabrutinib

-

Preparation of the Imidazo[1,5-a]pyrazine Core:

-

The synthesis can be initiated from 3-chloropyrazine-2-carbonitrile.

-

Reduction of the nitrile group, for instance with H2 over Raney-Ni, yields the corresponding aminomethylpyrazine.

-

This intermediate is then condensed with N-Cbz-L-proline.

-

Subsequent intramolecular cyclization affords the imidazo[1,5-a]pyrazin-3-yl)pyrrolidine core structure.

-

-

Functionalization of the Core:

-

The core structure undergoes bromination to introduce a reactive handle for subsequent coupling reactions.

-

-

Suzuki Coupling:

-

The brominated intermediate is coupled with (4-(2-pyridylcarbamoyl)phenyl)boronic acid via a Suzuki coupling reaction to introduce the benzamide moiety.

-

-

Final Amidation:

-

The final step involves the condensation of the resulting amine with 2-butynoic acid to form the butynamide group, yielding Acalabrutinib.

-

Note: This is a generalized description. For detailed, step-by-step procedures, including reagents, solvents, and reaction conditions, please refer to the cited patent literature, such as WO 2013010868.[1]

Key Preclinical Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the activity of Acalabrutinib.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay determines the potency of Acalabrutinib against BTK by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).

-

Dilute recombinant human BTK enzyme and the substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer.

-

Prepare a serial dilution of Acalabrutinib in DMSO, and then further dilute in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Prepare the ATP solution in kinase buffer to the desired concentration (e.g., 10 µM).[2]

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the diluted Acalabrutinib or DMSO (vehicle control).

-

Add 2 µl of the diluted BTK enzyme.

-

Incubate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each Acalabrutinib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

BTK Target Occupancy ELISA in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the percentage of BTK that is covalently bound by Acalabrutinib in cells.

Protocol:

-

Sample Preparation:

-

Isolate PBMCs from whole blood using density-gradient centrifugation.

-

Lyse the PBMC pellets using a suitable lysis buffer containing protease inhibitors.

-

-

ELISA Procedure:

-

Coat a 96-well plate with an anti-BTK antibody overnight at 4°C.

-

Block the plate with BSA for 2-3 hours at room temperature.

-

Add the cell lysates to the wells and incubate for 1 hour.

-

Wash the wells and add a biotinylated probe that binds to the unoccupied BTK active site.

-

Incubate for 1 hour.

-

Wash the wells and add a streptavidin-HRP conjugate.

-

Incubate for 30 minutes.

-

Wash the wells and add a TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

The percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated cells.

-

Apoptosis Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This assay assesses the ability of Acalabrutinib to induce apoptosis in primary CLL cells.

Protocol:

-

Cell Culture:

-

Isolate primary CLL cells from patient samples.

-

Culture the CLL cells in appropriate media in the presence of a serial dilution of Acalabrutinib or DMSO control for 48 hours.[7]

-

-

Apoptosis Detection (Flow Cytometry):

-

Harvest the cells and wash with PBS.

-

Stain the cells with a fluorescently labeled antibody against a B-cell marker (e.g., CD19) to gate on the CLL cell population.

-

Fix and permeabilize the cells.

-

Stain the cells with an antibody specific for cleaved PARP, an apoptosis marker.[7]

-

Alternatively, stain with Annexin V and a viability dye like propidium iodide (PI).

-

Analyze the cells by flow cytometry to determine the percentage of apoptotic (cleaved PARP-positive or Annexin V-positive) cells.

-

In Vivo Efficacy in a Human CLL Xenograft Mouse Model (NSG Mice)

This protocol evaluates the anti-tumor activity of Acalabrutinib in a mouse model engrafted with human CLL cells.

Protocol:

-

Animal Model:

-

Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1WjI/SzJ (NSG) mice.

-

Prime the mice with busulfan to facilitate engraftment.

-

-

Engraftment and Treatment:

-

Efficacy Assessment:

-

Monitor tumor burden by measuring the percentage of human CD45+/CD5+/CD19+ cells in the peripheral blood, spleen, and bone marrow at various time points.

-

At the end of the study, harvest tissues for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and Western blotting for target engagement (e.g., phospho-BTK).[2]

-

Monitor animal survival over time.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Acalabrutinib and a typical experimental workflow.

Caption: BTK Signaling Pathway Inhibition by Acalabrutinib (ACP-196).

Caption: Workflow for In Vivo Efficacy Study of Acalabrutinib.

Conclusion

Acalabrutinib (ACP-196) represents a significant advancement in the targeted therapy of B-cell malignancies. Its rational design has resulted in a highly potent and selective BTK inhibitor with a favorable safety profile compared to its predecessor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitors and cancer therapeutics. The continued investigation of Acalabrutinib, both as a monotherapy and in combination with other agents, holds great promise for improving outcomes for patients with B-cell cancers.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. 3.2. BTK Kinase Assay [bio-protocol.org]

- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia | Semantic Scholar [semanticscholar.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. In vitro kinase assay [bio-protocol.org]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

Acalabrutinib's Target Selectivity and Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target selectivity and specificity of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib offers a more precise mechanism of action compared to its first-generation predecessor, ibrutinib, which translates to a distinct clinical profile. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways pertinent to understanding acalabrutinib's targeted effects.

Introduction to Acalabrutinib and Bruton's Tyrosine Kinase (BTK)

Acalabrutinib is a potent and highly selective, covalently-binding inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is fundamental for the proliferation, trafficking, and survival of both normal and malignant B-cells.[3] By targeting BTK, acalabrutinib effectively disrupts these signaling cascades, making it a valuable therapeutic agent in the treatment of various B-cell malignancies.[4][5]

Acalabrutinib was developed to improve upon the first-in-class BTK inhibitor, ibrutinib, by minimizing off-target activities.[2] This enhanced selectivity is attributed to its distinct chemical structure, which leads to a more favorable safety profile in clinical applications.[6] This guide delves into the specifics of this selectivity and the experimental methods used to characterize it.

Quantitative Assessment of Kinase Selectivity

The selectivity of acalabrutinib has been extensively profiled against a broad range of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) for acalabrutinib and ibrutinib against BTK and a panel of off-target kinases, providing a quantitative comparison of their respective selectivity profiles.

Table 1: Comparative IC50 Values for BTK and Other Cysteine-Containing Kinases

| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |

| BTK | 3 | 0.5 |

| BLK | >1000 | 7.8 |

| BMX | 13 | 1.2 |

| EGFR | >1000 | 5.6 |

| ITK | >1000 | 2.1 |

| TEC | 24 | 2.6 |

| TXK | >1000 | 2.5 |

| JAK3 | >1000 | 16 |

| SRC | >1000 | 20 |

Data compiled from multiple sources.[6][7]

Table 2: KinomeScan® Profiling of Acalabrutinib and Ibrutinib

| Inhibitor | Concentration | Number of Kinases Screened | Kinases Inhibited >65% |

| Acalabrutinib | 1 µM | 395 | 6 |

| Ibrutinib | 1 µM | 395 | 29 |

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[8][9] The results highlight the significantly lower number of off-target kinases inhibited by acalabrutinib compared to ibrutinib at the same concentration.

Experimental Protocols

This section details the methodologies for key experiments used to determine the selectivity and specificity of acalabrutinib.

Kinase Selectivity Profiling: KINOMEscan®

The KINOMEscan® platform is a widely used method for assessing the selectivity of kinase inhibitors.[8][10] It is a competition-based binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase.

Methodology:

-

Kinase Preparation: A large panel of human kinases are expressed as DNA-tagged fusion proteins in E. coli.

-

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

-

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (acalabrutinib) at a fixed concentration (e.g., 1 µM).

-

Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Caption: Workflow of the KINOMEscan® competition binding assay.

Cellular BTK Autophosphorylation Assay

This assay measures the direct inhibition of BTK activity within a cellular context by quantifying the level of BTK autophosphorylation at tyrosine 223 (Y223).

Methodology:

-

Cell Culture and Treatment: A suitable B-cell line (e.g., Ramos) or primary B-cells are cultured and treated with varying concentrations of acalabrutinib or a vehicle control (DMSO) for a specified time.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Immunoblotting (Western Blot):

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated BTK (pBTK-Y223).

-

A corresponding horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The membrane is then stripped and re-probed with an antibody against total BTK as a loading control.

-

-

Flow Cytometry:

-

Cells are fixed and permeabilized to allow intracellular antibody staining.

-

Cells are stained with a fluorescently labeled antibody specific for pBTK-Y223.

-

The fluorescence intensity is measured by flow cytometry, providing a quantitative measure of pBTK levels on a single-cell basis.

-

Caption: Workflow for assessing cellular BTK autophosphorylation.

BTK Target Occupancy Assay

This assay quantifies the percentage of BTK molecules that are covalently bound by acalabrutinib in a given sample, providing a direct measure of target engagement.

Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from subjects treated with acalabrutinib.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Probe Labeling: The lysate is incubated with a biotinylated, irreversible BTK probe that binds to the same Cys481 residue as acalabrutinib. This probe will only label BTK molecules that are not already occupied by acalabrutinib.

-

Immunoprecipitation: The BTK-probe complex is captured using streptavidin-coated beads.

-

Elution and Digestion: The captured protein is eluted and digested into peptides.

-

Mass Spectrometry (LC-MS/MS): The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the biotinylated BTK peptide.

-

Data Analysis: The amount of unoccupied BTK is determined by the quantity of the probe-labeled peptide. Total BTK is measured in a parallel sample without the probe. Target occupancy is calculated as: 100% - [(Unoccupied BTK / Total BTK) * 100%].

Caption: Workflow for determining BTK target occupancy.

B-Cell Receptor (BCR) Signaling Pathway

Acalabrutinib exerts its therapeutic effect by inhibiting BTK, a key component of the BCR signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of action of acalabrutinib.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of several kinases, including LYN and SYK, which in turn phosphorylate and activate BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream signaling pathways that promote B-cell proliferation, survival, and differentiation.

Caption: Simplified schematic of the BCR signaling pathway and the point of inhibition by acalabrutinib.

Conclusion

The data and experimental evidence presented in this guide demonstrate that acalabrutinib is a highly selective inhibitor of BTK with minimal off-target activity.[4][6] This high degree of selectivity, as quantified by kinase profiling and cellular assays, is a key differentiator from the first-generation BTK inhibitor, ibrutinib. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of kinase inhibitors. A thorough understanding of acalabrutinib's target selectivity and the underlying signaling pathways is essential for its optimal use in research and clinical practice, and for the development of future targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. scispace.com [scispace.com]

- 4. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]

- 10. drugtargetreview.com [drugtargetreview.com]

In Vitro Cytotoxicity of Anticancer Agent 196 on HL-60 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of "Anticancer agent 196" on the human promyelocytic leukemia cell line, HL-60. The document details the cytotoxic efficacy, the mechanism of action involving DNA damage, and standardized protocols for the key experimental assays. Visual diagrams of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of the scientific data and methodologies.

Quantitative Data Summary

The cytotoxic effects of this compound on HL-60 cells have been quantified through measurements of its half-maximal inhibitory concentration (IC50) and its ability to induce DNA damage. This data is summarized in the table below.

| Parameter | Cell Line | Value | Conditions | Reference |

| IC50 | HL-60 | 7.69 µM | Not Specified | [1][2] |

| DNA Damage | HL-60 | 25% | 50 µM for 2 hours | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below. These protocols are based on standard laboratory procedures for in vitro cytotoxicity testing.

Cell Culture

The HL-60 human promyelocytic leukemia cell line is used for these experiments. The cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

HL-60 cells

-

This compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of the agent and fitting the data to a dose-response curve.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for the detection of DNA damage in individual cells.

Materials:

-

HL-60 cells

-

This compound

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat HL-60 cells with this compound at the desired concentrations and for the specified time.

-

Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) and pipette onto a pre-coated slide with normal melting point agarose.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

After lysis, place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

After electrophoresis, gently wash the slides with neutralization buffer.

-

Stain the slides with a DNA staining solution.

-

Visualize the comets using a fluorescence microscope. The percentage of DNA in the tail is quantified using image analysis software, which is indicative of the extent of DNA damage.[3][4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of an anticancer agent.

Signaling Pathway

Given that "this compound" induces DNA damage, the following diagram depicts a plausible signaling pathway leading to apoptosis in HL-60 cells. This is a generalized pathway for DNA damage-induced apoptosis.

References

- 1. Anticancer agent 196_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Comet Assay to Determine the Mode of Cell Death for the Ultrasonic Delivery of Doxorubicin to Human Leukemia (HL-60 cells) from Pluronic P105 Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchtweet.com [researchtweet.com]

Acalabrutinib (ACP-196) for Chronic Lymphocytic Leukemia: A Technical Guide

This in-depth guide provides a comprehensive overview of Acalabrutinib (ACP-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of chronic lymphocytic leukemia (CLL). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, clinical efficacy, safety profile, and key experimental methodologies.

Introduction to Acalabrutinib and its Target

Chronic lymphocytic leukemia is a hematological malignancy characterized by the proliferation of mature B lymphocytes. A central driver of CLL cell survival and proliferation is the B-cell receptor (BCR) signaling pathway.[1][2][3] Bruton's tyrosine kinase (BTK), a member of the Tec kinase family, is a critical enzyme in this cascade.[2][4] Its hyperactivity leads to the uncontrolled growth of malignant B-cells.[1]

Acalabrutinib is a highly selective, second-generation BTK inhibitor designed to improve upon the first-generation inhibitor, ibrutinib, by minimizing off-target effects.[5][6][7][8] It has demonstrated significant efficacy and a favorable safety profile in treating both treatment-naive and relapsed/refractory CLL.[8][9][10][11]

Mechanism of Action

Acalabrutinib functions by irreversibly binding to Cysteine 481 (Cys481) in the ATP-binding pocket of the BTK enzyme.[1][5] This covalent bond leads to potent and sustained inhibition of BTK activity, thereby disrupting the downstream signaling pathways—including NF-κB, PI3K, and MAPK—that are vital for the survival and proliferation of CLL cells.[1][12] This disruption ultimately inhibits B-cell proliferation and promotes apoptosis (programmed cell death).[1]

A key feature of Acalabrutinib is its high selectivity for BTK with minimal inhibition of other kinases such as EGFR, ITK, or TEC.[5][6][8] This specificity is believed to contribute to its improved tolerability profile compared to ibrutinib, which has more off-target activities associated with adverse events like diarrhea, bleeding, and atrial fibrillation.[5]

Pharmacokinetics and Pharmacodynamics

Acalabrutinib exhibits rapid absorption and elimination.[8][11][13] Due to its covalent binding mechanism, the pharmacodynamic effect is prolonged despite a short pharmacokinetic half-life.[14] The degree and duration of BTK occupancy are crucial pharmacodynamic parameters. Studies have shown that a 100 mg twice-daily (BID) dosing schedule achieves more consistent and higher median BTK occupancy at trough levels compared to a 200 mg once-daily (QD) regimen.[5][9][14][15] This sustained target inhibition is critical for efficacy. Reactivation of the BCR pathway is dependent on the de novo synthesis of new BTK protein.[4][14][15]

Clinical Efficacy

Acalabrutinib has demonstrated robust and durable efficacy in large-scale clinical trials for both treatment-naive (TN) and relapsed/refractory (R/R) CLL.

Treatment-Naive CLL

In the pivotal Phase 3 ELEVATE-TN trial, Acalabrutinib, both as a monotherapy and in combination with obinutuzumab, showed a significant improvement in progression-free survival (PFS) compared to the chemoimmunotherapy regimen of chlorambucil plus obinutuzumab.[16] The benefit was observed across all patient subgroups, including those with high-risk genomic features like del(17p) and unmutated IGHV.[16] The earlier Phase 1/2 ACE-CL-001 study also showed high and durable response rates with long-term follow-up.[7][9][10][17][18]

Table 1: Efficacy of Acalabrutinib in Treatment-Naive CLL

| Trial (Phase) | Patient Population | Treatment Arms | Median Follow-Up (months) | Key Efficacy Results |

|---|---|---|---|---|

| ACE-CL-001 (1/2) | TN CLL (N=99) | Acalabrutinib Monotherapy | 53 | ORR: 97% (7% CR)[7][18] 48-month DOR Rate: 97%[18] 48-month EFS Rate: 90%[18] |

| ELEVATE-TN (3) | TN CLL (N=535) | A: Acalabrutinib + Obinutuzumab B: Acalabrutinib Monotherapy C: Chlorambucil + Obinutuzumab | 28.3 | Median PFS: Not Reached (A) vs. Not Reached (B) vs. 22.6 months (C)[16] PFS Hazard Ratio: A vs C: 0.10; B vs C: 0.20[16] |

ORR: Overall Response Rate; CR: Complete Response; DOR: Duration of Response; EFS: Event-Free Survival; PFS: Progression-Free Survival.

Relapsed/Refractory CLL

For patients with R/R CLL, the Phase 3 ASCEND trial demonstrated that Acalabrutinib monotherapy significantly prolonged PFS compared to investigator's choice of idelalisib plus rituximab (IdR) or bendamustine plus rituximab (BR).[19][20] At a three-year follow-up, the PFS benefit was sustained.[19] Furthermore, the head-to-head Phase 3 ELEVATE-RR trial established that Acalabrutinib was non-inferior to ibrutinib in terms of PFS in a high-risk R/R CLL population, but with a significantly better safety profile regarding atrial fibrillation.[16][21]

Table 2: Efficacy of Acalabrutinib in Relapsed/Refractory CLL

| Trial (Phase) | Patient Population | Treatment Arms | Median Follow-Up (months) | Key Efficacy Results |

|---|---|---|---|---|

| ACE-CL-001 (2) | R/R CLL (N=134) | Acalabrutinib Monotherapy | 41 | ORR: 94%[22] 45-month PFS Rate: 62%[22] 45-month DOR Rate: 63%[22] |

| ASCEND (3) | R/R CLL (N=310) | A: Acalabrutinib Monotherapy B: IdR or BR | 16.1 | Median PFS: Not Reached (A) vs. 16.5 months (B)[16] PFS Hazard Ratio: 0.31[20] |

| ELEVATE-RR (3) | High-Risk R/R CLL (N=533) | A: Acalabrutinib Monotherapy B: Ibrutinib Monotherapy | 40.9 | Median PFS: 38.4 months (A) vs. 38.4 months (B)[21] PFS Hazard Ratio: 1.00 (Non-inferior)[16][21] |

IdR: Idelalisib + Rituximab; BR: Bendamustine + Rituximab.

Safety and Tolerability

Acalabrutinib is generally well-tolerated.[7] Its favorable safety profile is a key differentiator, particularly its lower incidence of cardiovascular adverse events compared to ibrutinib.[21][23]

Table 3: Common Adverse Events (AEs) with Acalabrutinib Monotherapy (All Grades)

| Adverse Event | ACE-CL-001 (TN)[17] | ASCEND (R/R)[19] | ELEVATE-RR (R/R)[21] |

|---|---|---|---|

| Headache | 44% | 22% | 34% |

| Diarrhea | 49% | 21% | 31% |

| Upper Respiratory Tract Infection | 40% | 20% | N/A |

| Contusion | 39% | N/A | N/A |

| Arthralgia | 33% | 14% | 15% |

| Neutropenia | N/A | 21% | N/A |

| AEs of Clinical Interest | |||

| Atrial Fibrillation (any grade) | 5%[9] | 6% | 9.4% |

| Hypertension (any grade) | 22%[9] | 9% | 9% |

| Major Hemorrhage (Grade ≥3) | 3% | 3% | 3.8% |

Data compiled from multiple trial reports. N/A indicates data not prominently reported in the cited source.

In the ELEVATE-RR trial, the incidence of all-grade atrial fibrillation/flutter was significantly lower with Acalabrutinib (9.4%) compared to ibrutinib (16.0%).[21] Treatment discontinuations due to adverse events were also less frequent with Acalabrutinib.[21]

Experimental Protocols

This section details representative methodologies for key experiments used to characterize Acalabrutinib's activity.

Protocol: BTK Target Occupancy Assay

This protocol describes an enzyme-linked immunosorbent assay (ELISA)-based method to quantify the percentage of BTK protein covalently bound by Acalabrutinib in patient-derived cells.[14][24]

Methodology:

-

Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples collected from patients at specified time points (e.g., pre-dose, post-dose).

-

Cell Lysis: Prepare cell lysates to solubilize proteins.

-

BTK Probe Labeling: Incubate the lysate with a biotin-conjugated, irreversible BTK-binding probe. This probe will only bind to BTK molecules that are not already occupied by Acalabrutinib.

-

ELISA:

-

Coat a microplate with a capture antibody specific for total BTK (both occupied and unoccupied).

-

Add the cell lysate to the wells. Total BTK will be captured.

-

Wash the plate to remove unbound components.

-

Add a detection reagent, such as streptavidin-horseradish peroxidase (HRP), which binds to the biotin tag on the probe.

-

Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color is proportional to the amount of unoccupied BTK.

-

-

Calculation: BTK occupancy is calculated by comparing the signal from the treated sample to that of a pre-dose or untreated control sample, representing 0% occupancy.

Protocol: In Vitro Cell Viability and Apoptosis Assay

This protocol outlines a method to assess the direct cytotoxic and pro-apoptotic effects of Acalabrutinib on primary CLL cells in vitro using flow cytometry.[25]

Methodology:

-

Cell Isolation: Purify primary CLL B-cells from patient blood samples.

-

Treatment: Seed the CLL cells in culture plates and treat them with a range of Acalabrutinib concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 24-48 hours.

-

Staining: Harvest the cells and wash them in a binding buffer. Stain the cells with a fluorochrome-conjugated Annexin V antibody and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI enters cells with compromised membranes.

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished and quantified based on their fluorescence profiles. An alternative method involves intracellular staining for cleaved Poly (ADP-ribose) polymerase (PARP), a marker of caspase-mediated apoptosis.[25]

Conclusion

Acalabrutinib (ACP-196) is a potent, highly selective, second-generation BTK inhibitor that has become a cornerstone in the treatment of chronic lymphocytic leukemia.[23][26] Its mechanism of action provides durable inhibition of the crucial BCR signaling pathway. Extensive clinical data have established its superior efficacy over traditional chemoimmunotherapy and non-inferiority to ibrutinib, coupled with a more favorable safety profile, particularly regarding cardiovascular toxicities.[20][21] For researchers and clinicians, Acalabrutinib represents a significant advancement, offering a highly effective and better-tolerated therapeutic option for a broad range of patients with CLL.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in CLL [frontiersin.org]

- 4. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of acalabrutinib in adults with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncnursingnews.com [oncnursingnews.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hematologyandoncology.net [hematologyandoncology.net]

- 17. Acalabrutinib in Treatment-Naïve Chronic Lymphocytic Leukemia: Updated Results from the Phase 1/2 ACE-CL-001 Study - Conference Correspondent [conference-correspondent.com]

- 18. ascopubs.org [ascopubs.org]

- 19. Acalabrutinib Demonstrates Three-Year PFS Benefit in Relapsed/Refractory CLL | Docwire News [docwirenews.com]

- 20. Acalabrutinib delays disease progression in patients with relapsed/refractory CLL - BJH [bjh.be]

- 21. ascopubs.org [ascopubs.org]

- 22. Acalabrutinib Monotherapy in Patients with Relapsed/Refractory CLL: 42-Month Follow-Up of a Phase 2 Study [ahdbonline.com]

- 23. pharmacytimes.com [pharmacytimes.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 196

For Researchers, Scientists, and Drug Development Professionals

The term "Anticancer agent 196" can refer to at least two distinct investigational compounds: Acalabrutinib (ACP-196), a selective Bruton's tyrosine kinase (BTK) inhibitor, and a cytotoxic extract derived from Streptomyces sp. strain 196. This document provides detailed application notes and in vitro cell culture protocols for the evaluation of both agents.

Section 1: Acalabrutinib (ACP-196)

Acalabrutinib (ACP-196) is a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is vital for the proliferation and survival of malignant B-cells.[2][3] Acalabrutinib has demonstrated efficacy in treating B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).[2][4]

Mechanism of Action

Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This action blocks the downstream signaling cascade, including the ERK, IKB, and AKT pathways, thereby inhibiting B-cell activation, proliferation, and survival.[1][2] Its high selectivity for BTK over other kinases like ITK, TEC, and EGFR minimizes off-target effects.[1][2]

Figure 1: Acalabrutinib (ACP-196) Mechanism of Action.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 | Purified BTK | 3 nM | [2] |

| EC50 | CD69 B-cell activation | 8 nM | [2] |

| Apoptosis Induction | CLL B-cells | ≥1 µM (at 48h) | [4] |

Section 2: Streptomyces sp. Strain 196 Extract

An extract from Streptomyces sp. strain 196 has been identified as a potential anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[5][6] The primary modes of action appear to be the induction of DNA damage and the inhibition of cell proliferation and migration.[5][6]

Mechanism of Action

The precise molecular targets of the Streptomyces sp. strain 196 extract are not fully elucidated. However, studies indicate that the extract induces DNA damage, which can trigger cell cycle arrest and apoptosis. Its inhibitory effects on cell proliferation, colony formation, and migration suggest a multi-faceted impact on cancer cell viability.[5]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | HL-60 (Human promyelocytic leukemia) | 7.69 µM | [6] |

| IC50 (Cytotoxicity) | A549 (Human lung carcinoma) | 54.2 µM | [6] |

| IC50 (Anti-proliferative) | A549 (Human lung carcinoma) | 0.15 mg/ml (at 24h) | [5] |

| Apoptosis | A549 (Human lung carcinoma) | 98.7% cell death at 1 mg/ml | [5] |

| DNA Damage | HL-60 | 25% at 50 µM (after 2h) | [6] |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of "this compound" (either Acalabrutinib or the Streptomyces extract).

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the agent that inhibits cell viability by 50% (IC50).

Figure 2: MTT Cell Viability Assay Workflow.

Materials:

-

Cancer cell line of interest (e.g., A549, HL-60, CLL cells)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the anticancer agent in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment. Many anticancer drugs are known to induce apoptosis.[7][8][9]

Materials:

-

6-well plates

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the anticancer agent at various concentrations (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the anticancer agent on cell cycle progression. Anticancer agents can often induce cell cycle arrest at specific phases.[10][11][12]

Figure 3: Cell Cycle Analysis Workflow.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

This compound

-

Cold 70% ethanol

-

PI/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the anticancer agent as described in the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies | Haematologica [haematologica.org]

- 5. In vitro and in silico anticancer potential analysis of Streptomyces sp. extract against human lung cancer cell line, A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer agent 196_TargetMol [targetmol.com]

- 7. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayo.edu [mayo.edu]

- 9. Anticancer therapy targeting the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Association of cell cycle arrest with anticancer drug-induced epithelial-mesenchymal transition in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib (ACP-196) in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acalabrutinib (ACP-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in preclinical mouse models. The information compiled herein, including detailed dosage regimens, experimental protocols, and pathway diagrams, is intended to guide researchers in designing and executing robust in vivo studies.

Quantitative Dosing Regimens

Acalabrutinib has been effectively utilized in various mouse models to study its anti-tumor efficacy, particularly in B-cell malignancies. The dosage and administration route are critical parameters that can influence experimental outcomes. The following tables summarize the quantitative data from key studies.

Table 1: Acalabrutinib Dosage in Chronic Lymphocytic Leukemia (CLL) Mouse Models

| Mouse Model | Administration Route | Dosage | Dosing Frequency | Key Findings |

| TCL1 Adoptive Transfer | Drinking Water | Not specified, resulted in continuous inhibition | Continuous | Significantly increased survival compared to vehicle (median 81 vs 59 days). Decreased phosphorylation of BTK, PLCγ2, and S6.[1][2][3] |

| NSG Primary CLL Xenograft | Drinking Water | 0.16 mg/mL or 0.3 mg/mL | Continuous, starting day -1 | Dose-dependent decrease in tumor burden.[1][4] Significant inhibition of CLL cell proliferation.[1][4] Decreased phosphorylation of PLCγ2 and ERK.[1][2] |

| C57BL/6 (BCR Signaling Inhibition) | Oral Gavage | 0.1 - 30 mg/kg | Single dose | Effective dose for inhibiting BCR signaling was 1.3 mg/kg.[4] A saturating concentration of 25 mg/kg was used to evaluate the return of BCR signaling over time.[4][5] |

Table 2: Comparative Dosing of Acalabrutinib and Ibrutinib

| Mouse Model | Administration Route | Acalabrutinib Dose | Ibrutinib Dose | Comparison Metric | Outcome |

| C57BL/6 | Oral Gavage | 1 mg/kg and 3 mg/kg | 1 mg/kg and 3 mg/kg | Inhibition of BCR signaling (CD69 expression) | Acalabrutinib showed significantly more inhibition than ibrutinib at both doses.[4] |

| C57BL/6 | Oral Gavage | 1.3 mg/kg (ED50) | 2.9 mg/kg (ED50) | Effective dose for BCR signaling inhibition | Acalabrutinib was found to be more potent in vivo.[4] |

| Canine Model of B-cell NHL | Oral | 2.5, 5, 10 mg/kg | Not Applicable | Inhibition of CD86 expression | A single oral dose of 25 mg/kg inhibited CD86 expression by >90% at 3 hours post-dose.[6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols are based on established in vivo studies with acalabrutinib.

Acalabrutinib Formulation and Administration

Oral Gavage:

-

Formulation: For pharmacokinetic and pharmacodynamic studies requiring precise dosing, acalabrutinib can be formulated for oral gavage. A common vehicle is not explicitly detailed in all reviewed sources, but a suitable vehicle for similar compounds is often a suspension in a solution such as 0.5% methylcellulose with 0.1% Tween 80 in water.

-

Procedure:

-

Prepare the appropriate concentration of acalabrutinib in the chosen vehicle.

-

Administer the formulation to mice using a standard oral gavage needle. The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).

-

For time-course studies, administer a single dose and collect samples at various time points post-administration.[4][5]

-

Drinking Water:

-

Formulation: For long-term efficacy studies, formulating acalabrutinib in the drinking water provides a less stressful method of continuous administration.

-

Procedure:

-

Prepare the acalabrutinib solution in the drinking water.

-

Replace the regular drinking water in the mouse cages with the acalabrutinib-containing water.

-

Monitor water consumption to ensure consistent drug intake.

-

Prepare fresh solutions regularly (e.g., weekly) to maintain drug stability.

-

In Vivo Models for CLL

TCL1 Adoptive Transfer Model:

This model mimics the progression of CLL in a syngeneic setting.

-

Cell Source: Leukemic cells are harvested from the spleens of Eμ-TCL1 transgenic mice.

-

Recipient Mice: C57BL/6 mice are typically used as recipients.

-

Cell Transplantation: A specified number of leukemic cells are transplanted into the recipient mice, usually via intravenous injection.

-

Treatment: Acalabrutinib treatment, often administered via drinking water, can be initiated before or after cell transplantation.

-

Endpoints: Survival is a primary endpoint.[1][2] Pharmacodynamic endpoints include assessing the phosphorylation status of BTK and downstream signaling proteins in splenocytes.[2][3]

Human NSG Primary CLL Xenograft Model:

This model allows for the study of human CLL cells in an immunodeficient mouse.

-

Cell Source: Mononuclear cells (MNCs) are isolated from the peripheral blood of CLL patients.[4]

-

Recipient Mice: Severely immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, are used as recipients.[4]

-

Priming: Mice may be primed with a sublethal dose of busulfan to facilitate engraftment.[4]

-

Cell Transplantation: A high number of CLL MNCs (e.g., 1 x 108 cells per mouse) are injected into the recipient mice.[4]

-

Treatment: Acalabrutinib treatment, typically via drinking water, is initiated prior to cell injection.[4]

-

Endpoints: Tumor burden in the spleen and other organs is a key endpoint.[1][4] Proliferation of CLL cells (e.g., Ki67 staining) and on-target effects like decreased phosphorylation of PLCγ2 and ERK are also assessed.[1][2]

Pharmacodynamic Assays

BCR Signaling Inhibition Assay:

This assay measures the functional consequence of BTK inhibition in vivo.

-

Treatment: Administer acalabrutinib to C57BL/6 mice via oral gavage.[4]

-

Spleen Collection: At a specified time post-treatment (e.g., 3 hours), euthanize the mice and collect the spleens.[4][5]

-

Splenocyte Stimulation: Prepare a single-cell suspension of splenocytes and stimulate them with an anti-IgM antibody (e.g., 10 µg/mL) for 18 hours to activate the B-cell receptor pathway.[4][5]

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against B-cell markers and the activation marker CD69.[4][5]

-

Analysis: Quantify the expression of CD69 on B cells by flow cytometry to determine the extent of BCR signaling inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental design can aid in understanding and planning studies.

Acalabrutinib Mechanism of Action: BTK Signaling Pathway

Acalabrutinib is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[7]

Caption: Acalabrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of acalabrutinib in a mouse model of CLL.

Caption: Workflow for an in vivo acalabrutinib efficacy study in a CLL mouse model.

By providing standardized data and protocols, these application notes aim to facilitate the effective use of acalabrutinib in preclinical research, ultimately contributing to the development of improved therapies for B-cell malignancies.

References

- 1. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Acalabrutinib | BTK | TargetMol [targetmol.com]

Application Notes and Protocols: Preparation of Streptomyces sp. Strain 196 Extract for Anticancer Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction